2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Description
This compound is a benzimidazole-derived acetohydrazide featuring a benzyl group at the N1 position of the benzimidazole core, a sulfanyl bridge, and a 2,4,6-trimethoxy-substituted benzylidene moiety. Its structure combines electron-rich aromatic systems (benzimidazole and trimethoxyphenyl) with a flexible hydrazide linker, making it a candidate for diverse biological interactions, including enzyme inhibition and antioxidant activity .
Properties
Molecular Formula |
C26H26N4O4S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H26N4O4S/c1-32-19-13-23(33-2)20(24(14-19)34-3)15-27-29-25(31)17-35-26-28-21-11-7-8-12-22(21)30(26)16-18-9-5-4-6-10-18/h4-15H,16-17H2,1-3H3,(H,29,31)/b27-15+ |
InChI Key |
UFNZBUWNJVDWQG-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate hydrazide under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Variations and Key Features
Key Observations :
- Methoxy Substitution: The target compound’s 2,4,6-trimethoxy group confers superior lipophilicity and symmetry compared to mono-/di-methoxy analogs (e.g., 2-methoxy in or 2,4-dimethoxy in ), which may enhance membrane permeability and target binding .
- Polar vs.
- Benzimidazole Substitution : Ethyl or propylthio chains on the benzimidazole (e.g., ) reduce steric bulk compared to the benzyl group in the target compound, possibly altering pharmacokinetic profiles.
Antioxidant and Enzyme-Targeting Potential
- Antioxidant Activity : Methoxy-rich derivatives (e.g., target compound and 2,4-dimethoxy analog ) show enhanced radical scavenging compared to hydroxyl- or nitro-substituted analogs, likely due to electron-donating effects stabilizing reactive intermediates .
- Bioactivity Clustering : Computational studies (e.g., Tanimoto coefficient-based similarity indexing) suggest that methoxy-substituted benzylidene derivatives cluster together in bioactivity profiles, correlating with shared protein targets like oxidoreductases .
- Molecular Docking : The 2,4,6-trimethoxy group in the target compound may facilitate interactions with hydrophobic enzyme pockets, as seen in HDAC8 inhibitors with similar aromatic systems .
Physicochemical Properties
- Solubility : Trimethoxy substitution increases lipophilicity (logP ~3.5 estimated) compared to hydroxylated analogs (logP ~2.0) .
- Melting Points : Higher methoxy density correlates with elevated melting points (target compound: ~190–200°C) due to crystalline packing .
- Stability : Electron-donating methoxy groups enhance stability under acidic conditions compared to nitro-substituted analogs .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.49 g/mol. The structure features a benzimidazole moiety linked to a sulfanyl group and an acetohydrazide derivative, which contributes to its biological properties.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistically, it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs.
Case Study: Breast Cancer Cell Lines
In vitro experiments demonstrated that treatment with 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Another significant area of research is the anti-inflammatory potential of this compound. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The anti-inflammatory effects may be attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
